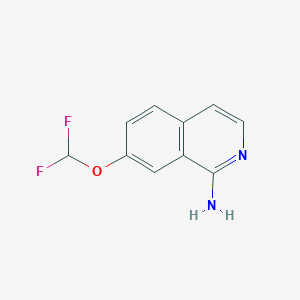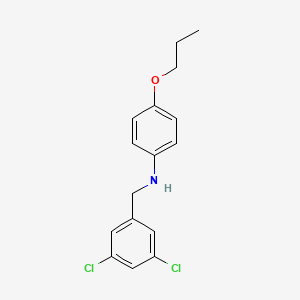
N-(3,5-Dichlorobenzyl)-4-propoxyaniline
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “N-(3,5-Dichlorobenzyl)-4-propoxyaniline” were not found, there are related compounds that have been synthesized. For instance, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a 2-aminothiazole derivative, has been synthesized and studied for its effects on Mycobacterium tuberculosis energetics . Another compound, 3,4-Dichloro-N-(3,5-dichlorobenzyl)benzenesulfonamide, was synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .
Aplicaciones Científicas De Investigación
Dendritic Melamine-Based Materials
- Design and Synthesis of Novel Dendrimers : Research on the design, synthesis, and structure of novel G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit demonstrates the potential for creating materials with unique supramolecular behaviors and self-assembly properties. These dendrimers show promise for applications in nanotechnology and materials science due to their ability to self-assemble into homogeneously packed spherical nano-aggregates (Morar et al., 2018).
Photocatalysis
- Titanium Dioxide Photocatalyzed Degradation : The study on titanium dioxide photocatalyzed degradation of anilides, including N-(3,4-dichlorophenyl)propanamide, highlights the potential of aniline derivatives in environmental remediation. This research could provide insights into the degradation pathways and environmental impacts of similar compounds, including N-(3,5-Dichlorobenzyl)-4-propoxyaniline (Sturini et al., 1997).
Electrochemical Synthesis
- Electrochemical N-N Bond Formation : Insights into the mechanism of anodic N-N bond formation by dehydrogenative coupling demonstrate the electrochemical synthesis potential of aniline derivatives. This method offers a safe and sustainable approach to accessing medicinally relevant structures, which may apply to the synthesis of related compounds (Gieshoff et al., 2017).
Catalytic Applications
- Palladium-Catalyzed C–N Cross-Coupling Reactions : The review of Pd-catalyzed N-arylation reactions for the synthesis of anilines and aniline derivatives underscores the significance of such compounds in the synthesis of heterocycles, natural products, and medicinally relevant compounds. This catalytic method's versatility and efficiency could suggest similar applications for N-(3,5-Dichlorobenzyl)-4-propoxyaniline in chemical synthesis (Ruiz-Castillo & Buchwald, 2016).
Propiedades
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-4-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c1-2-7-20-16-5-3-15(4-6-16)19-11-12-8-13(17)10-14(18)9-12/h3-6,8-10,19H,2,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPDLBSTRUUXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dichlorobenzyl)-4-propoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



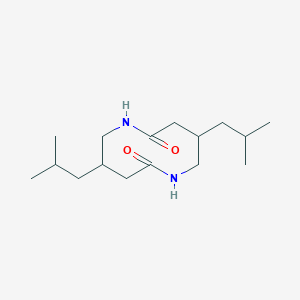
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol](/img/structure/B1437750.png)
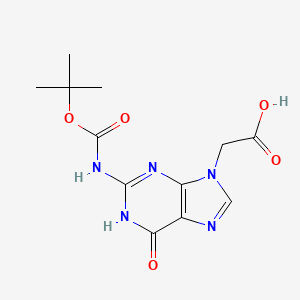
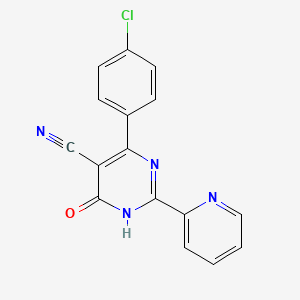
![ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1437756.png)
![[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol](/img/structure/B1437757.png)
![15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol]](/img/structure/B1437758.png)
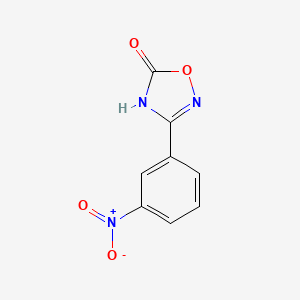
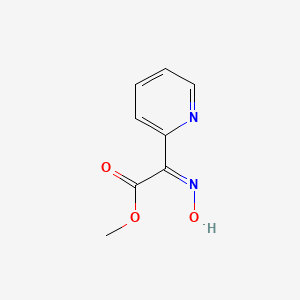
![5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin](/img/structure/B1437761.png)
![1-(4-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437763.png)
![6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437765.png)
![4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline](/img/structure/B1437767.png)
